molecular formula C11H19ClNNaO4 B12686849 (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt CAS No. 45168-72-7

(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt

Cat. No.: B12686849
CAS No.: 45168-72-7
M. Wt: 287.71 g/mol
InChI Key: JTMFRWMTIBPIRZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: is an organic compound with the molecular formula C11H19ClNNaO4 and a molecular weight of 287.71563 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves the reaction of diethylaminoethyl acrylate with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of deep eutectic solvents (DESs) has been explored as a green alternative to traditional solvents, offering environmental benefits and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide .

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

The cationic nature of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride allows it to exhibit antimicrobial activity. Research has shown that compounds with similar structures can disrupt microbial cell membranes, making them effective in various antimicrobial formulations.

Drug Delivery Systems

Due to its ability to form hydrogels, this compound is explored for use in drug delivery systems. Hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

ApplicationDescriptionReference
AntimicrobialDisrupts cell membranes of microbes
Drug DeliveryForms hydrogels for controlled release

Hydrogel Formation

The compound's unique properties enable the formation of hydrogels that are useful in tissue engineering and regenerative medicine. These hydrogels can mimic the extracellular matrix, promoting cell adhesion and proliferation.

Coatings and Adhesives

In material science, (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride is used in developing coatings and adhesives with improved adhesion properties due to its cationic charge.

ApplicationDescriptionReference
Hydrogel FormationMimics extracellular matrix
Coatings/AdhesivesEnhances adhesion properties

Water Treatment

This compound has been studied for its effectiveness in water treatment processes, particularly for removing contaminants such as heavy metals through polymer-enhanced ultrafiltration systems.

Flocculants

As a flocculant, it aids in the aggregation of particles in wastewater treatment, facilitating the removal of suspended solids.

ApplicationDescriptionReference
Water TreatmentRemoves heavy metals from water
FlocculantsAggregates particles for removal

Case Study 1: Antimicrobial Efficacy

A study demonstrated that (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride exhibited significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.

Case Study 2: Hydrogel for Tissue Engineering

Research highlighted the use of this compound in creating hydrogels that support cell growth and differentiation. The hydrogel was shown to enhance the viability of encapsulated cells over extended periods, making it suitable for tissue engineering applications.

Mechanism of Action

The mechanism of action of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves its interaction with various molecular targets and pathways. The compound’s quaternary ammonium group allows it to interact with cell membranes , leading to disruption of membrane integrity and antimicrobial effects . Additionally, its acryloyloxy group enables it to participate in polymerization reactions , forming cross-linked networks with enhanced mechanical properties .

Comparison with Similar Compounds

(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: can be compared with other similar compounds, such as:

    (2-(Acryloyloxy)ethyl)trimethylammonium chloride: This compound has a similar structure but with a instead of a .

    (2-(Methacryloyloxy)ethyl)trimethylammonium chloride: This compound contains a methacryloyloxy group instead of an acryloyloxy group , leading to differences in polymerization behavior and resulting polymer properties.

The uniqueness of This compound lies in its combination of acryloyloxy and diethylammonium groups , which confer distinct chemical reactivity and functional properties.

Biological Activity

The compound (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt is a quaternary ammonium compound that has gained attention for its diverse biological activities and applications in biomedicine and materials science. Its unique structure, featuring both acryloyloxy and carboxymethyl functional groups, contributes to its hydrophilicity and cationic nature, enabling interactions with various biological systems.

Chemical Structure and Properties

The chemical structure of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride is characterized by a diethylammonium group, which enhances its solubility in aqueous environments. This compound can form hydrogels, making it suitable for various applications in biomedical fields.

Biological Activities

Research indicates that compounds similar to (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride exhibit multiple biological activities:

  • Antimicrobial Activity : Cationic compounds like this one are known for their ability to disrupt microbial membranes, leading to antimicrobial effects. Studies have shown that they can effectively inhibit the growth of bacteria and fungi .
  • Cell Interaction : The compound's cationic nature allows it to interact favorably with negatively charged cellular components, potentially enhancing drug delivery systems.
  • Hydrogel Formation : The ability to form hydrogels is significant for tissue engineering and drug delivery applications, providing a scaffold that can support cell growth and release therapeutic agents over time .

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of quaternary ammonium compounds, including (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride. The results indicated a broad-spectrum activity against various pathogens, suggesting its potential use in disinfectants and antimicrobial coatings .

Case Studies

  • Hydrogel Applications : In research involving hydrogels based on poly([2-(acryloyloxy)ethyl] trimethylammonium chloride), the incorporation of this compound demonstrated enhanced mechanical properties and biocompatibility, making it suitable for biomedical applications such as wound healing and drug delivery .
  • Antibacterial Activity : A comparative study of different quaternary ammonium compounds showed that (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride exhibited superior antibacterial activity when immobilized on various surfaces, indicating its potential in developing hygienic materials .

Comparative Analysis

The following table summarizes the unique features of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride compared to structurally similar compounds:

Compound NameStructureUnique Features
(2-(Methacryloyloxy)ethyl)(carboxymethyl)diethylammonium chlorideSimilar backbone but contains methacrylic acid insteadDifferent polymerization kinetics and thermal properties
N,N-DiethylacrylamideLacks carboxymethyl groupPrimarily used for temperature-sensitive hydrogels
(3-(Acryloyloxy)propyl)(carboxymethyl)dimethylammonium chlorideContains a propyl linker instead of ethylDifferent solubility characteristics due to longer carbon chain

Properties

CAS No.

45168-72-7

Molecular Formula

C11H19ClNNaO4

Molecular Weight

287.71 g/mol

IUPAC Name

sodium;2-[diethyl(2-prop-2-enoyloxyethyl)azaniumyl]acetate;chloride

InChI

InChI=1S/C11H19NO4.ClH.Na/c1-4-11(15)16-8-7-12(5-2,6-3)9-10(13)14;;/h4H,1,5-9H2,2-3H3;1H;/q;;+1/p-1

InChI Key

JTMFRWMTIBPIRZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOC(=O)C=C)CC(=O)[O-].[Na+].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.